molecular formula C18H17N5O3S B2543080 N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874466-65-6

N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No. B2543080
CAS RN: 874466-65-6
M. Wt: 383.43
InChI Key: LNACABNUJGCZTE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Pharmacological Evaluation

N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide belongs to a class of compounds with notable significance in medicinal chemistry, particularly in the context of designing inhibitors targeting specific biological pathways. Compounds with similar structural attributes have been synthesized and evaluated for their potential as glutaminase inhibitors, highlighting their relevance in probing therapeutic strategies against cancer. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, sharing a somewhat related structural framework, have demonstrated potency in inhibiting kidney-type glutaminase (GLS), attenuating the growth of human lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012).

Enzyme Inhibition Studies

Another aspect of scientific research application is the exploration of enzyme inhibition properties. Compounds structurally related to this compound have been synthesized and found to exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential in treating diseases where these enzymes play a crucial role (Rehman et al., 2013).

Anticancer Activity

The synthesis of novel compounds and their evaluation for anticancer activity represent another critical area of scientific research application. Compounds with similar scaffolds have been explored for their potential in treating cancer through various mechanisms, including the inhibition of specific pathways or interactions with cellular targets that are crucial for cancer cell survival and proliferation. For example, the pharmacophore hybridization approach has been employed to design drug-like small molecules with anticancer properties, indicating the versatility of this structural class in contributing to the development of new anticancer agents (Yushyn et al., 2022).

Microtubule Inhibition and Antitumor Activity

Exploring the effects of compounds on microtubule assembly and their consequent antitumor activity constitutes an essential research direction. A novel synthesized compound, N-acetyl-N-(4-(4-methoxyphenyl-3-(3,4,5-trimethoxyphenyl)isoxazol-5-yl)acetamide (XN05), has shown to depolymerize microtubules, inducing apoptosis in cancer cells. This action mirrors the potential mechanism through which this compound could exert antitumor effects, underscoring the importance of such compounds in cancer research (Wu et al., 2009).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-12(24)13-4-3-5-14(10-13)19-17(25)11-27-18-20-21-22-23(18)15-6-8-16(26-2)9-7-15/h3-10H,11H2,1-2H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNACABNUJGCZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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